molecular formula C20H21FN2O3S B2617289 1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 894924-75-5

1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2617289
CAS No.: 894924-75-5
M. Wt: 388.46
InChI Key: RJMAMLVKOHFQAF-UHFFFAOYSA-N
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Description

The compound 1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide features a tetrahydrothienoimidazolone core modified with a 3,5-dimethylphenyl group at position 1 and a 2-fluorobenzyl group at position 2.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3S/c1-13-7-14(2)9-16(8-13)23-19-12-27(25,26)11-18(19)22(20(23)24)10-15-5-3-4-6-17(15)21/h3-9,18-19H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMAMLVKOHFQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)CC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a member of the thienoimidazole family, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
  • Molecular Formula : C17H18FN3O2S
  • Molecular Weight : 345.41 g/mol

Biological Activity Overview

The biological activity of this compound has been examined in various studies, revealing a range of pharmacological effects:

Anticancer Activity

Research indicates that thienoimidazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to the target compound showed inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations. The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation by targeting specific kinases involved in cancer progression .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Similar derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membrane integrity and inhibition of bacterial enzymes .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. In vitro studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a possible role in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Orban et al. (2016)Investigated thienoimidazole derivatives for anticancer activityIdentified significant cytotoxic effects against multiple cancer cell lines
Liu et al. (2015)Evaluated antimicrobial properties against E. coliDemonstrated effective inhibition at low concentrations
Feng et al. (2015)Assessed anti-inflammatory effects in vitroShowed potential for treating inflammatory conditions

The biological activities of the compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
  • Enzyme Inhibition : It has been suggested that the compound inhibits specific enzymes critical for bacterial survival and proliferation.
  • Cytokine Modulation : The ability to modulate cytokine production positions this compound as a candidate for anti-inflammatory therapies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position 1/3) Molecular Formula Molecular Weight Key References
Target Compound 3,5-dimethylphenyl / 2-fluorobenzyl C₂₀H₂₀FN₂O₃S 393.45 g/mol*
1,3-Bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-fluorophenyl / 4-fluorophenyl C₁₇H₁₄F₂N₂O₃S 364.37 g/mol
1-(2-Chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 2-chlorophenyl / phenyl C₁₇H₁₅ClN₂O₃S 362.83 g/mol
1-Phenyl-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide phenyl / 3-trifluoromethylphenyl C₁₈H₁₅F₃N₂O₂S₂ 412.45 g/mol

*Calculated based on structural formula.

Key Observations:

The 2-fluorobenzyl group (a benzyl derivative) may enhance lipophilicity relative to phenyl-substituted analogs like . Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) in analogs improve stability and binding affinity to hydrophobic targets, whereas the target’s methyl groups could favor π-π stacking or van der Waals interactions .

Physical Properties: The 5,5-dioxide moiety increases polarity across all analogs, improving aqueous solubility compared to non-sulfonated imidazolones. The trifluoromethyl group in contributes to higher molecular weight (412.45 g/mol) and density (1.56 g/cm³) versus the target compound’s calculated 393.45 g/mol.

Synthetic Strategies :

  • Analogs like and are synthesized via one-pot condensation of diamines with aldehydes under acidic or oxidative conditions, often using sodium metabisulfite or DMF as solvents . The target compound likely follows a similar pathway, substituting 3,5-dimethylbenzaldehyde and 2-fluorobenzyl chloride as reactants.

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